Methyl (4-nitro-1-imidazolyl)acetate

anticancer cytotoxicity MTT assay

Procure Methyl (4-nitro-1-imidazolyl)acetate as a versatile, pre-functionalized 4-nitroimidazole scaffold. Its N1-acetate ester enables direct hydrolysis/amidation, bypassing initial alkylation steps. Supported by DFT (HOMO-LUMO 5.12 eV) and docking (-6.8 kcal/mol vs CDK2), it is ideal for synthesizing focused libraries of anticancer (MCF-7, HeLa) and antiparasitic agents (IC50 down to 1.47 μM). Crystalline solid (143-147°C) for facile handling.

Molecular Formula C6H7N3O4
Molecular Weight 185.14 g/mol
CAS No. 13230-21-2
Cat. No. B085198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (4-nitro-1-imidazolyl)acetate
CAS13230-21-2
Synonyms1H-Imidazole-1-aceticacid, 4-nitro-, methyl ester
Molecular FormulaC6H7N3O4
Molecular Weight185.14 g/mol
Structural Identifiers
SMILESCOC(=O)CN1C=C(N=C1)[N+](=O)[O-]
InChIInChI=1S/C6H7N3O4/c1-13-6(10)3-8-2-5(7-4-8)9(11)12/h2,4H,3H2,1H3
InChIKeyLCKCAKPRNOIOBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (4-nitro-1-imidazolyl)acetate (CAS 13230-21-2): Chemical Class and Procurement Baseline


Methyl (4-nitro-1-imidazolyl)acetate (CAS 13230-21-2) is a 4-nitroimidazole derivative characterized by a methyl ester group attached to the imidazole N1 position via an acetate linker. This compound belongs to the nitroimidazole class, which is well-established for its antibacterial and antiprotozoal therapeutic applications [1]. The compound serves as a versatile synthetic intermediate and building block for the development of more complex bioactive molecules, particularly in pharmaceutical research targeting anticancer, antimicrobial, and antiparasitic indications [2].

Why Generic 4-Nitroimidazole Substitution Fails: Critical Differentiation of Methyl (4-nitro-1-imidazolyl)acetate


In-class 4-nitroimidazole compounds cannot be interchangeably substituted for methyl (4-nitro-1-imidazolyl)acetate due to fundamental differences in physicochemical properties that directly impact synthetic utility and biological performance. The position of the nitro group (4- vs 5-nitro) determines the reduction potential and bioreductive activation pathway, with 4-nitroimidazoles exhibiting distinct electronic properties and reactivity profiles compared to their 5-nitro counterparts [1]. Furthermore, the N1-acetate methyl ester moiety provides a unique synthetic handle that enables further derivatization—hydrolysis to the carboxylic acid, amidation, or reduction—that is absent in simpler 4-nitroimidazole scaffolds. These structural distinctions translate into quantifiable differences in anticancer potency, molecular interactions, and downstream synthetic versatility, as demonstrated in the comparative evidence below.

Methyl (4-nitro-1-imidazolyl)acetate: Quantified Differentiation Evidence vs. 4-Nitroimidazole Analogs


In Vitro Anticancer Potency: Methyl (4-nitro-1-imidazolyl)acetate vs. 5-Fluorouracil on MCF-7 and HeLa Cell Lines

Methyl (4-nitro-1-imidazolyl)acetate (M4NIA) demonstrates quantifiable anticancer activity in vitro, with IC50 values directly comparable to the established chemotherapeutic agent 5-fluorouracil (5-FU). This provides a benchmark for potency relative to a clinically validated standard. [1]

anticancer cytotoxicity MTT assay breast cancer cervical cancer

Molecular Docking Binding Affinity: M4NIA vs. Co-Crystallized Ligand on CDK2 Kinase Target

Molecular docking studies reveal that methyl (4-nitro-1-imidazolyl)acetate (M4NIA) exhibits a calculated binding affinity of -6.8 kcal/mol against the CDK2 kinase target (PDB ID: 3IG7), compared to -7.2 kcal/mol for the co-crystallized ligand (3-[4-(2,4-dimethoxyphenyl)pyrimidin-2-yl]sulfamoylphenyl 2-methoxyacetate). This difference of 0.4 kcal/mol indicates comparable target engagement potential. [1]

molecular docking CDK2 inhibition binding affinity anticancer target computational chemistry

N1-Acetate Methyl Ester Synthetic Versatility: Derivatization Pathway Differentiation from Simple 4-Nitroimidazoles

The N1-acetate methyl ester functionality of methyl (4-nitro-1-imidazolyl)acetate provides three distinct derivatization pathways not available to the parent 4-nitroimidazole scaffold: (1) ester hydrolysis to yield the carboxylic acid, (2) direct amidation with amines, and (3) reduction of the ester to the primary alcohol. This synthetic versatility is documented in the synthesis of chiral 2-(4-nitro-1-imidazolyl)alkanecarboxylic acid esters from related precursors. [1]

synthetic intermediate derivatization medicinal chemistry building block 4-nitroimidazole

Melting Point and Crystalline Handling: Physical Property Differentiation vs. Related 4-Nitroimidazole Esters

Methyl (4-nitro-1-imidazolyl)acetate exhibits a melting point of 143-147 °C, conferring favorable solid-state handling characteristics as a crystalline powder at ambient temperature. This contrasts with several related 4-nitroimidazole derivatives that are obtained as oils or low-melting solids requiring specialized storage and handling conditions. [1]

melting point crystallinity handling solid-state physicochemical properties

HOMO-LUMO Energy Gap and Chemical Reactivity: Computational Differentiation from 5-Nitroimidazole Isomers

Density Functional Theory (DFT) calculations at the M062X/6-311++G(d,p) level reveal that methyl (4-nitro-1-imidazolyl)acetate (M4NIA) possesses a HOMO-LUMO energy gap of 5.12 eV in gas phase. This bandgap is distinct from that of 5-nitroimidazole derivatives, which typically exhibit smaller HOMO-LUMO gaps (approximately 4.2-4.8 eV), reflecting fundamental electronic differences between the 4-nitro and 5-nitro positional isomers that influence reduction potential and bioreductive activation. [1]

HOMO-LUMO bandgap chemical reactivity DFT electronic properties

Antiparasitic Potency Benchmarking: 4-Nitroimidazole Scaffold Performance vs. Metronidazole

While direct comparative data for methyl (4-nitro-1-imidazolyl)acetate against specific antiparasitic comparators is not available in primary literature, class-level evidence from structurally related 1-substituted 4-nitroimidazoles demonstrates that optimized 4-nitroimidazole derivatives can achieve antiparasitic IC50 values superior to metronidazole. Specifically, 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole exhibits an IC50 of 1.47 μM/mL against Entamoeba histolytica and Giardia intestinalis, representing a 2-fold improvement over metronidazole. [1]

antiparasitic IC50 Entamoeba histolytica Giardia intestinalis 4-nitroimidazole

Methyl (4-nitro-1-imidazolyl)acetate: Evidence-Based Research and Industrial Application Scenarios


Anticancer Lead Discovery: CDK2-Targeted Library Synthesis Starting Material

Based on the demonstrated molecular docking binding affinity of -6.8 kcal/mol against CDK2 and in vitro cytotoxicity comparable to 5-fluorouracil [1], methyl (4-nitro-1-imidazolyl)acetate is optimally positioned as a starting material for synthesizing focused libraries of CDK2-targeted anticancer agents. The pre-installed N1-acetate ester handle enables rapid diversification through amidation or hydrolysis chemistry to generate analogs for structure-activity relationship (SAR) exploration in oncology programs targeting breast (MCF-7) and cervical (HeLa) cancer indications. [1]

Antiparasitic Lead Optimization: 4-Nitroimidazole Scaffold Derivatization

Class-level evidence demonstrates that 4-nitroimidazole derivatives can achieve IC50 values as low as 1.47 μM/mL against Entamoeba histolytica and Giardia intestinalis—a 2-fold improvement over metronidazole [2]. Methyl (4-nitro-1-imidazolyl)acetate provides an ideal entry point for synthesizing novel N1-substituted 4-nitroimidazoles with varied ester-derived side chains, enabling exploration of structural modifications that may further enhance antiparasitic potency while potentially modulating the genotoxicity profile associated with some nitroimidazoles. [2]

Computational Chemistry-Guided Drug Design: DFT-Validated Scaffold

The comprehensive DFT characterization of methyl (4-nitro-1-imidazolyl)acetate, including its HOMO-LUMO gap of 5.12 eV, electrostatic potential mapping, and electron localization function (ELF) analysis [1], makes this compound particularly valuable for computational chemistry-driven drug discovery programs. The availability of robust theoretical data enables in silico screening and property prediction for derivative libraries prior to synthesis, improving the efficiency of lead optimization campaigns. [1]

Medicinal Chemistry Building Block: Pre-Functionalized 4-Nitroimidazole Intermediate

Unlike the parent 4-nitroimidazole, which requires an initial N-alkylation step for derivatization, methyl (4-nitro-1-imidazolyl)acetate arrives pre-functionalized with an ester-bearing N1-acetate group [3]. This eliminates one synthetic transformation and improves overall route efficiency for programs synthesizing 4-nitroimidazole-containing compounds. The compound's high melting point (143-147 °C) and crystalline nature further simplify handling, weighing, and purification operations in both academic and industrial medicinal chemistry laboratories. [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl (4-nitro-1-imidazolyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.